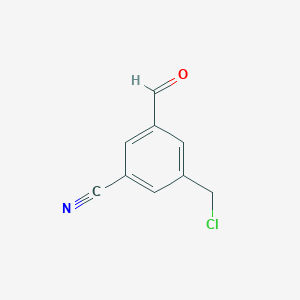

3-(Chloromethyl)-5-formylbenzonitrile

Descripción

3-(Chloromethyl)-5-formylbenzonitrile is a substituted benzonitrile derivative featuring a chloromethyl (-CH₂Cl) group at the 3-position and a formyl (-CHO) group at the 5-position of the benzene ring.

Propiedades

Fórmula molecular |

C9H6ClNO |

|---|---|

Peso molecular |

179.60 g/mol |

Nombre IUPAC |

3-(chloromethyl)-5-formylbenzonitrile |

InChI |

InChI=1S/C9H6ClNO/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,6H,4H2 |

Clave InChI |

CBWNYQHJLYEIQE-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C=C1C=O)C#N)CCl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-5-formylbenzonitrile typically involves the chloromethylation of 5-formylbenzonitrile. One common method is the reaction of 5-formylbenzonitrile with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which then undergoes hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of 3-(Chloromethyl)-5-formylbenzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes often incorporate purification steps such as recrystallization or distillation to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Chloromethyl)-5-formylbenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents.

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted benzonitriles.

Oxidation: Formation of 3-(Chloromethyl)-5-carboxybenzonitrile.

Reduction: Formation of 3-(Chloromethyl)-5-formylbenzylamine.

Aplicaciones Científicas De Investigación

3-(Chloromethyl)-5-formylbenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biochemical pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-(Chloromethyl)-5-formylbenzonitrile depends on its chemical reactivity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modification of protein function. The formyl group can participate in Schiff base formation with amines, which is a key step in many biochemical reactions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 3-(Chloromethyl)-5-formylbenzonitrile with structurally related compounds based on substituent effects, reactivity, and biological activity.

3-(Bromomethyl)-5-chlorobenzonitrile (CAS 1021871-36-2)

- Molecular Formula : C₈H₅BrClN.

- Key Properties :

- Applications : Used in cross-coupling reactions for drug candidates.

3-Chloro-4-ethoxy-5-fluorobenzonitrile (CAS 1017778-99-2)

- Structure : Ethoxy (-OCH₂CH₃) and fluoro (-F) groups at positions 4 and 5, respectively.

- Molecular Formula: C₉H₇ClFNO.

- Key Properties :

- Synthetic Utility : Less reactive toward nucleophiles compared to the target compound’s formyl group.

3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile

- Structure : Chloromethyl group attached to an oxadiazole ring fused to the benzene.

- Molecular Formula : C₁₀H₇ClN₄O.

- Higher thermal stability due to aromatic heterocycle.

- Biological Activity: Not cytotoxic in preliminary assays, unlike chloromethyl-pyridine derivatives (see 2.4).

3-(Chloromethyl)pyridine-HCl

- Key Properties: Potent cytotoxicity (LD₅₀ = 0.0756 mM in BALB/c-3T3 cells). Classified as a Level A carcinogen due to DNA alkylation.

- Contrast : The aromatic pyridine core increases toxicity compared to benzonitrile analogs.

Data Tables

Table 1. Structural and Physicochemical Comparison

Research Findings and Trends

- Chloromethyl vs. Bromomethyl : Bromine’s superior leaving-group ability makes bromomethyl derivatives more reactive in alkylation, but chlorine offers cost advantages.

- Formyl Group Impact : The absence of formyl-containing analogs in the evidence limits direct comparison, but analogous aldehydes in other systems show enhanced condensation reactivity for heterocycle synthesis.

- Toxicity Profile: Chloromethyl groups on aromatic cores (e.g., pyridine) exhibit significant cytotoxicity, whereas benzonitrile derivatives with non-aromatic backbones (e.g., oxadiazole) show lower toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.